molecular formula C16H12F3NO3 B14385057 10-Methylacridin-9-one;2,2,2-trifluoroacetic acid CAS No. 88147-32-4

10-Methylacridin-9-one;2,2,2-trifluoroacetic acid

Cat. No.: B14385057
CAS No.: 88147-32-4
M. Wt: 323.27 g/mol
InChI Key: QUQCLORBQSPNHU-UHFFFAOYSA-N
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Description

10-Methylacridin-9-one;2,2,2-trifluoroacetic acid is a compound that combines the structural features of 10-methylacridin-9-one and 2,2,2-trifluoroacetic acid. 10-Methylacridin-9-one is a derivative of acridone, a heterocyclic compound with a wide range of applications in organic synthesis and medicinal chemistry. 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in peptide synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methylacridin-9-one typically involves the methylation of acridone. This can be achieved through various methods, including the use of methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

2,2,2-Trifluoroacetic acid is industrially produced by the electrochemical fluorination of acetic acid derivatives or by the reaction of trifluoroacetyl chloride with water. The reaction conditions for the synthesis of 2,2,2-trifluoroacetic acid involve the use of strong acids or bases and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

10-Methylacridin-9-one can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form acridone derivatives.

    Reduction: Reduction reactions can convert it to dihydroacridine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the acridine ring.

2,2,2-Trifluoroacetic acid is known for its strong acidic properties and can participate in:

Common Reagents and Conditions

Scientific Research Applications

10-Methylacridin-9-one;2,2,2-trifluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Methylacridin-9-one involves its interaction with biological macromolecules such as DNA and proteins. It can intercalate into DNA, disrupting its structure and function, which can lead to cell death. The trifluoroacetic acid component can enhance the compound’s solubility and stability, facilitating its use in various biochemical assays .

Comparison with Similar Compounds

10-Methylacridin-9-one can be compared with other acridone derivatives such as:

The uniqueness of 10-Methylacridin-9-one lies in its specific structural modifications, which confer distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

88147-32-4

Molecular Formula

C16H12F3NO3

Molecular Weight

323.27 g/mol

IUPAC Name

10-methylacridin-9-one;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C14H11NO.C2HF3O2/c1-15-12-8-4-2-6-10(12)14(16)11-7-3-5-9-13(11)15;3-2(4,5)1(6)7/h2-9H,1H3;(H,6,7)

InChI Key

QUQCLORBQSPNHU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31.C(=O)(C(F)(F)F)O

Origin of Product

United States

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